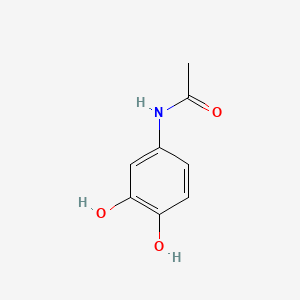

3-Hydroxyacetaminophen

概要

説明

アセトアミノフェン代謝物 3-ヒドロキシ-アセトアミノフェンは、鎮痛解熱剤として広く使用されているアセトアミノフェンの誘導体です。この代謝物は、肝臓におけるアセトアミノフェンの代謝過程で生成されます。 これは、無毒のカテコール代謝物と考えられており、アセトアミノフェンの解毒経路において役割を果たしています .

準備方法

合成経路と反応条件

3-ヒドロキシ-アセトアミノフェンの合成は、通常、アセトアミノフェンの水酸化を伴います。これは、酸化剤の使用など、さまざまな化学反応によって達成できます。 一般的な方法の1つは、アセトアミノフェンを水酸化して3-ヒドロキシ-アセトアミノフェンを生成する触媒作用を持つシトクロムP450酵素の使用です .

工業生産方法

工業的な環境では、3-ヒドロキシ-アセトアミノフェンの生産には、シトクロムP450酵素を発現する遺伝子組み換え微生物を用いたバイオテクノロジー的手法が関与する可能性があります。 これらの微生物は、制御された条件下でバイオリアクター内で培養することで、大量の代謝物を生成できます .

化学反応の分析

反応の種類

3-ヒドロキシ-アセトアミノフェンは、以下を含むさまざまな化学反応を受けます。

酸化: キノン誘導体に変換されます。

還元: 特定の条件下ではアセトアミノフェンに還元されます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、スルホン化剤.

生成される主な生成物

酸化: キノン誘導体。

還元: アセトアミノフェン。

科学研究への応用

3-ヒドロキシ-アセトアミノフェンは、科学研究にいくつかの応用があります。

化学: アセトアミノフェンの代謝経路とその解毒機構を研究するためのモデル化合物として使用されます。

生物学: 細胞解毒過程における役割とシトクロムP450酵素との相互作用について調査されています。

医学: アセトアミノフェン誘発性肝毒性に対する潜在的な保護効果について研究されています。

科学的研究の応用

3-hydroxy-acetaminophen has several scientific research applications:

Chemistry: Used as a model compound to study the metabolic pathways of acetaminophen and its detoxification mechanisms.

Biology: Investigated for its role in cellular detoxification processes and its interaction with cytochrome P450 enzymes.

Medicine: Studied for its potential protective effects against acetaminophen-induced liver toxicity.

Industry: Utilized in the development of biotechnological processes for the production of acetaminophen metabolites .

作用機序

3-ヒドロキシ-アセトアミノフェンの作用機序は、アセトアミノフェンの解毒経路における役割に関係しています。これは、シトクロムP450酵素によるアセトアミノフェンの水酸化によって生成されます。 この代謝物は、N-アセチル-p-ベンゾキノンイミンなどの他のアセトアミノフェン代謝物と比較して毒性が低く、酸化ストレスを軽減し、肝臓の損傷を防ぐのに役立ちます .

類似の化合物との比較

類似の化合物

アセトアミノフェングルクロニド: グルクロン化によって生成され、より水溶性が高く、尿中に排泄されます。

アセトアミノフェン硫酸: 硫酸化によって生成され、より水溶性が高く、尿中に排泄されます。

N-アセチル-p-ベンゾキノンイミン: 酸化によって生成される有毒な代謝物であり、肝毒性を引き起こします.

独自性

3-ヒドロキシ-アセトアミノフェンは、その無毒性とアセトアミノフェンの解毒経路における役割のためにユニークです。反応性が高く有毒なN-アセチル-p-ベンゾキノンイミンとは異なり、3-ヒドロキシ-アセトアミノフェンは著しい酸化ストレスや肝臓の損傷を引き起こしません。 これは、アセトアミノフェンの代謝と解毒の研究において重要な化合物となっています .

類似化合物との比較

Similar Compounds

Acetaminophen glucuronide: Formed through glucuronidation, more water-soluble, excreted in urine.

Acetaminophen sulfate: Formed through sulfation, also more water-soluble and excreted in urine.

N-acetyl-p-benzoquinone imine: A toxic metabolite formed through oxidation, responsible for liver toxicity.

Uniqueness

3-hydroxy-acetaminophen is unique due to its non-toxic nature and its role in the detoxification pathway of acetaminophen. Unlike N-acetyl-p-benzoquinone imine, which is highly reactive and toxic, 3-hydroxy-acetaminophen does not cause significant oxidative stress or liver damage. This makes it an important compound in the study of acetaminophen metabolism and detoxification .

生物活性

3-Hydroxyacetaminophen (3-HAP), a metabolite of acetaminophen (APAP), has garnered attention in pharmacological research due to its biological activity and potential implications for human health. This article synthesizes diverse research findings, including case studies, to provide a comprehensive overview of the biological activity of 3-HAP.

This compound is chemically classified as C₈H₉NO₃ and is formed primarily through the metabolism of acetaminophen via cytochrome P450 enzymes. Its formation is significant as it provides insights into the metabolic pathways of acetaminophen and its potential effects on human health.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 169.16 g/mol |

| CAS Number | 6140-89-6 |

3-HAP exhibits various biological activities, primarily related to its role as a metabolite of acetaminophen. Studies have shown that it can influence several biochemical pathways:

- Antioxidant Properties : Research indicates that 3-HAP may possess antioxidant properties, potentially mitigating oxidative stress in cells. This effect is crucial in understanding its role in liver protection during acetaminophen overdose scenarios .

- Cytotoxicity : While 3-HAP is less hepatotoxic than its parent compound, high concentrations can still lead to cytotoxic effects in liver cells, particularly when glutathione levels are depleted .

Case Studies

- Parkinson's Disease Study : A study involving patients with Parkinson's disease assessed the metabolism of acetaminophen to this compound. The results indicated no significant differences in the metabolite ratios between patients and control subjects, suggesting stable metabolic processing despite the disease state .

- Acetaminophen Overdose : In cases of acetaminophen overdose, the conversion to 3-HAP is part of the body's detoxification pathway. However, when glutathione is depleted, reactive metabolites can lead to hepatotoxicity, emphasizing the importance of understanding 3-HAP's role in this context .

Pharmacokinetics

The pharmacokinetics of 3-HAP have been studied extensively:

- Absorption and Distribution : Following the administration of acetaminophen, 3-HAP appears in urine as a significant metabolite. Its presence can be quantified using advanced techniques such as high-pressure liquid chromatography (HPLC) .

- Excretion : Approximately 5% of acetaminophen is metabolized to 3-HAP, which is then excreted through urine. This metabolic pathway highlights the importance of monitoring this metabolite in clinical settings, especially during toxicity assessments .

Toxicological Implications

The toxicological profile of 3-HAP suggests that while it is generally less harmful than its parent compound, caution is warranted:

- Hepatotoxicity : Although not directly hepatotoxic at therapeutic levels, excessive production or accumulation can contribute to liver damage under conditions where glutathione stores are compromised .

- Interactions with Other Substances : Recent studies have indicated that dietary components, such as those found in bananas, may influence the effectiveness and metabolism of acetaminophen and its metabolites like 3-HAP through enzymatic interactions .

特性

IUPAC Name |

N-(3,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBMHOMTSBTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190960 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37519-14-5 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37519-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037519145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX22A3NJLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。